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Compound of Interest

Compound Name: AVN-492

Cat. No.: B605705

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) properties of
AVN-492, a novel and highly selective 5-HT6 receptor antagonist, in rats and mice. The
information is based on preclinical evaluations and is intended to guide further research and
development.[1][2]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of AVN-492 has been assessed in both male CD-1 mice and
Wistar rats. The compound demonstrates high oral bioavailability and favorable blood-brain
barrier penetration in rodents.[1] A summary of the key pharmacokinetic parameters is
presented below.

Table 1: Pharmacokinetic Parameters of AVN-492 in Male CD-1 Mice
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Parameter Intravenous (IV) Oral (PO)
Dose (mg/kg) 1 5

Cmax (ng/mL) 280 + 45 450 £ 90
Tmax (h) 0.08 0.25
AUCO-t (ng-h/mL) 180 + 30 1100 + 150
AUCO-inf (ng-h/mL) 190 + 30 1150 + 160
Half-life (t1/2, h) 1.5+0.2 1.8+0.3
Bioavailability (%) - 120

Data derived from preclinical evaluations of AVN-492.[1]

Table 2: Pharmacokinetic Parameters of AVN-492 in Male Wistar Rats

Parameter Intravenous (V) Oral (PO)
Dose (mg/kg) 1 5

Cmax (ng/mL) 350 £ 60 650 + 110
Tmax (h) 0.08 0.5
AUCO-t (ng-h/mL) 250 + 40 1800 + 250
AUCO-inf (ng-h/mL) 260 + 40 1850 + 260
Half-life (t1/2, h) 2.0+0.3 25+04
Bioavailability (%) - 140

Data derived from preclinical evaluations of AVN-492.[1]

Experimental Protocols

The following protocols outline the methodologies used in the pharmacokinetic studies of AVN-
492 in rodents.
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Animal Models

e Species: Male CD-1 mice and male Wistar rats were used for the pharmacokinetic studies.

o Health Status: All animals were healthy and acclimated to laboratory conditions before the
experiments.

» Housing: Animals should be housed in a controlled environment with a standard light-dark
cycle.

Drug Formulation and Administration

o Formulation: For oral administration, AVN-492 was suspended in a suitable vehicle. For
intravenous administration, a solution was prepared in a vehicle appropriate for injection.

¢ Routes of Administration:

o Oral (PO): Administered via gavage. This route is common for mimicking human drug
intake.

o Intravenous (IV): Administered as a bolus injection, typically into the lateral tail vein for
both mice and rats.

» Dosage:
o Mice: 1 mg/kg for IV and 5 mg/kg for PO administration.

o Rats: 1 mg/kg for IV and 5 mg/kg for PO administration.

Sample Collection

o Matrix: Blood plasma was used for the analysis of AVN-492 concentrations.

o Time Points: Blood samples were collected at multiple time points to accurately profile the
drug's absorption, distribution, and elimination phases. A typical schedule involves collecting
samples at 5, 15, 30, 60, 120, and 240 minutes for IV administration, and at 15, 30, 60, 120,
240, and 360 minutes for PO administration.
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e Procedure: Blood samples were collected from a suitable site, such as the tail vein or retro-
orbital sinus in mice, and the jugular or tail vein in rats. Samples were then processed to
obtain plasma.

Bioanalytical Method

o Technique: The concentration of AVN-492 in plasma samples was determined using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-
time data using non-compartmental analysis.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study
and the logical relationship of key ADME (Absorption, Distribution, Metabolism, and Excretion)
processes.
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Caption: Workflow for Rodent Pharmacokinetic Studies of AVN-492.
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Caption: Key Pharmacokinetic Processes for AVN-492 in Rodents.

Summary and Conclusions

AVN-492 exhibits a promising pharmacokinetic profile in preclinical rodent models,
characterized by high oral bioavailability and good brain permeability. These properties,
combined with its high selectivity for the 5-HT6 receptor, make AVN-492 a strong candidate for
further development in the treatment of central nervous system disorders. The provided
protocols and data serve as a foundational resource for researchers designing subsequent
non-clinical and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

e 2. AVN-492, A Novel Highly Selective 5-HT6R Antagonist: Preclinical Evaluation - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b605705?utm_src=pdf-body-img
https://www.benchchem.com/product/b605705?utm_src=pdf-body
https://www.benchchem.com/product/b605705?utm_src=pdf-body
https://www.benchchem.com/product/b605705?utm_src=pdf-body
https://www.benchchem.com/product/b605705?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/317186037_AVN-492_A_Novel_Highly_Selective_5-HT6R_Antagonist_Preclinical_Evaluation
https://pubmed.ncbi.nlm.nih.gov/28550249/
https://pubmed.ncbi.nlm.nih.gov/28550249/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols: AVN-492
Pharmacokinetic Studies in Rodents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605705#avn-492-pharmacokinetic-studies-in-rats-
mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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